molecular formula C18H10O5 B1191750 4HBD

4HBD

Cat. No.: B1191750
M. Wt: 306.27
InChI Key: JWXINGPRTCQRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4HBD is an antibiotic agent which binds at the minor groove of ctDNA.

Scientific Research Applications

Polymer Synthesis and Bioplastics Production

4-Hydroxybutyric acid (4HB) is a key substance in polymer synthesis. It is used in the creation of poly (4-hydroxybutyric acid) (P4HB) and poly (3-hydroxybutyric acid-co-4-hydroxybutyric acid) (P3HB-co-4HB). Enhancements in microbial production methods, such as using high-efficiency promoters like T7 and P(Re), have been developed to increase the expression of certain enzymes, leading to accelerated biosynthesis of 4HB (Zhou, Chen, & Chen, 2012). Additionally, Methylosinus trichosporium OB3b has been engineered to synthesize 4-HB from methane, offering a novel method for producing bioplastics from this single carbon source (Nguyen & Lee, 2021).

Metabolic and Neurological Research

4-Hydroxybutyric acid has been studied for its impact on metabolic and neurological conditions. For instance, its effect on lipid synthesis in the brain has been investigated, which may help understand the neuropathophysiology of 4-hydroxybutyric aciduria (Silva et al., 1999). Additionally, the conversion of γ-aminobutyric acid and 1,4-butanediol to γ-hydroxybutyric acid in the rat brain has been studied, revealing insights into GHB's synthesis pathways in the brain (Snead, Furner, & Liu, 1989).

Analytical Techniques for Detection and Quantification

New methods for the detection and quantification of 4-Hydroxybutyric acid have been developed, such as a sensitive method using gas chromatography-mass spectrometry for urine analysis (Kimura et al., 2003), and a GC-MS/MS method for forensic purposes in blood samples (Castro et al., 2016). These advancements improve the accuracy and efficiency in the measurement of 4-Hydroxybutyric acid in various biological samples.

Properties

Molecular Formula

C18H10O5

Molecular Weight

306.27

IUPAC Name

4-Hydroxy-3,4'-bichromenyl-2,2'-dione

InChI

InChI=1S/C18H10O5/c19-15-9-12(10-5-1-3-7-13(10)22-15)16-17(20)11-6-2-4-8-14(11)23-18(16)21/h1-9,20H

InChI Key

JWXINGPRTCQRLO-UHFFFAOYSA-N

SMILES

O=C1C(C(C2=C(O3)C=CC=C2)=CC3=O)=C(O)C4=C(O1)C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-HBD;  4 HBD;  4HBD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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